

Lithium Iodide as an Additive in Perovskite Solar Cells: A Comparative Efficiency Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Lithium iodide*

Cat. No.: *B078352*

[Get Quote](#)

The incorporation of additives into the perovskite precursor solution is a widely explored strategy to enhance the performance and stability of perovskite solar cells (PSCs). Among various additives, **lithium iodide** (LiI) has demonstrated significant potential in improving the power conversion efficiency (PCE) of these devices. This guide provides a comparative analysis of the efficiency of perovskite solar cells with and without the inclusion of **lithium iodide**, supported by quantitative data and detailed experimental protocols.

Performance Benchmark: With vs. Without Lithium Iodide

The addition of **lithium iodide** to the perovskite precursor solution has been shown to positively impact the key photovoltaic parameters of the resulting solar cells. The presence of LiI can lead to improved crystallinity and quality of the perovskite crystal, enhanced light absorbance, better charge carrier extraction, and reduced charge-transfer resistance. This culminates in a notable increase in the overall power conversion efficiency.

Below is a summary of comparative performance data from published research:

Photovoltaic Parameter	Perovskite Solar Cell (Control)	Perovskite Solar Cell (with LiI)	Percentage Improvement
Power Conversion Efficiency (PCE)	14.22%	16.53%	16.24%
Open-Circuit Voltage (Voc)	Increased	Increased	-
Short-Circuit Current (Jsc)	-	-	-
Fill Factor (FF)	Increased	Increased	-

Note: Specific values for Voc, Jsc, and FF were not available in the provided search results, although a general increase was noted for Voc and FF. Another study also reported an enhancement in PCE from 20.4% for undoped control devices to 21.5% for optimized Li-doped devices.

Experimental Protocols

The following sections detail the typical fabrication and characterization protocols for creating and evaluating perovskite solar cells, with specific notation on the inclusion of **lithium iodide**.

Fabrication of Perovskite Solar Cells

The fabrication process involves the sequential deposition of several layers on a transparent conductive substrate. A common method is spin coating in a controlled environment like a nitrogen-filled glove box.[\[1\]](#)

1. Substrate Preparation:

- Fluorine-doped tin oxide (FTO) coated glass substrates are cleaned sequentially in an ultrasonic bath with a detergent solution, deionized water, acetone, and isopropanol, each for approximately 10-20 minutes.[\[1\]](#)[\[2\]](#)
- The substrates are then dried with a nitrogen gun and treated with UV-ozone for 30 minutes to ensure a clean and hydrophilic surface.

2. Electron Transport Layer (ETL) Deposition:

- A layer of tin oxide (SnO₂) is deposited onto the FTO substrate by spin coating.
- The substrate is then annealed at a high temperature, for instance, 150°C for 30 minutes, to form a compact and uniform ETL.

3. Perovskite Precursor Solution Preparation:

- Control Solution (without LiI): A standard perovskite precursor solution is prepared by dissolving lead iodide (PbI₂) and an organic halide salt like methylammonium iodide (MAI) in a solvent mixture, typically N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).^[3] The solution is stirred overnight at a slightly elevated temperature (e.g., 60-70°C).^[3]
- LiI-Doped Solution: To prepare the **lithium iodide**-containing precursor, a specific amount of LiI is added to the control solution. The optimal concentration of LiI can vary, but studies have explored concentrations around 5 mol%.

4. Perovskite Layer Deposition:

- The prepared precursor solution (either control or with LiI) is spin-coated onto the ETL-coated substrate. A typical two-step spin coating process might be 1000 rpm for 10 seconds followed by 6000 rpm for 30 seconds.
- During the second step, an anti-solvent such as diethyl ether or chlorobenzene is often dripped onto the spinning substrate to induce rapid and uniform crystallization.^[3]

5. Annealing:

- The substrate with the deposited perovskite film is annealed on a hot plate. The annealing temperature and time are critical parameters and are typically around 100-150°C for 5-45 minutes to ensure complete solvent evaporation and crystallization of the perovskite layer.^[1]
^[4]

6. Hole Transport Layer (HTL) Deposition:

- A solution of a hole-transporting material, commonly spiro-OMeTAD, is prepared in a solvent like chlorobenzene, often with additives such as Li-TFSI and t-BP to improve conductivity.[1]
- This solution is then spin-coated on top of the perovskite layer.[1]

7. Electrode Deposition:

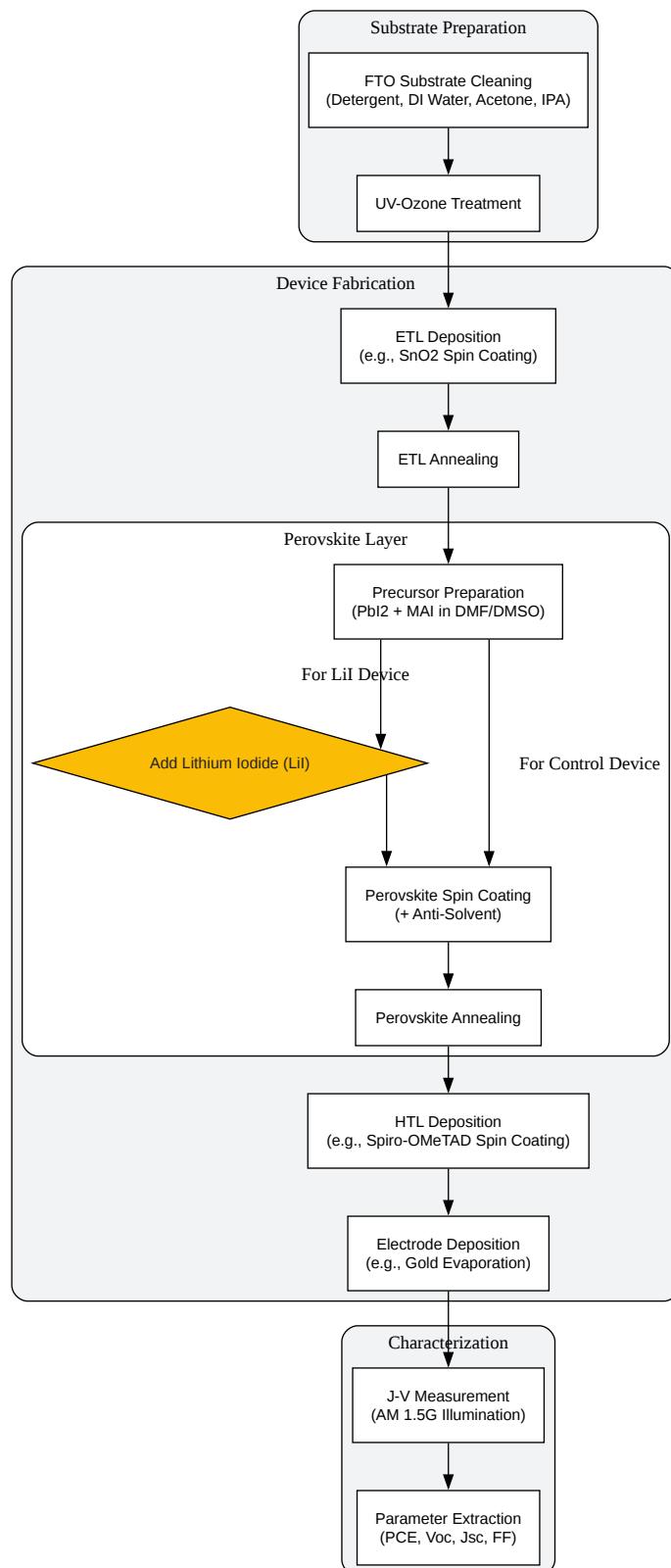
- Finally, a metal back contact, typically gold (Au) or silver (Ag), is deposited on top of the HTL through thermal evaporation under vacuum.[1]

Characterization of Photovoltaic Performance

The performance of the fabricated solar cells is evaluated to determine their key photovoltaic parameters.

1. Current-Voltage (J-V) Measurement:

- The primary characterization technique is the measurement of the current density-voltage (J-V) curve under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).[5]
- A source meter is used to apply a voltage sweep to the solar cell and measure the corresponding current.[6]
- Due to the hysteretic behavior often observed in perovskite solar cells, it is crucial to perform both forward and reverse voltage scans and to report the stabilized power output.[7][8]


2. Parameter Extraction:

- From the J-V curve, the following key parameters are extracted:
 - Power Conversion Efficiency (PCE): The overall efficiency of the solar cell in converting light energy to electrical energy.
 - Open-Circuit Voltage (Voc): The maximum voltage the solar cell can produce when no current is flowing.
 - Short-Circuit Current Density (Jsc): The maximum current density the solar cell can produce when the voltage is zero.

- Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell.[5]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the fabrication and characterization of perovskite solar cells, highlighting the point of **lithium iodide** addition.

[Click to download full resolution via product page](#)

Caption: Workflow for perovskite solar cell fabrication and testing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Annealing Engineering in the Growth of Perovskite Grains [mdpi.com]
- 5. Measurement Techniques for Perovskite Solar Cells | Fluxim — Fluxim [fluxim.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pubs.aip.org [pubs.aip.org]
- 8. kops.uni-konstanz.de [kops.uni-konstanz.de]
- To cite this document: BenchChem. [Lithium Iodide as an Additive in Perovskite Solar Cells: A Comparative Efficiency Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b078352#benchmarking-the-efficiency-of-perovskite-solar-cells-with-and-without-lithium-iodide>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com